molecular formula C13H17NO2 B1478624 (4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol CAS No. 2098029-66-2

(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol

Cat. No.: B1478624
CAS No.: 2098029-66-2
M. Wt: 219.28 g/mol
InChI Key: YQOYDCJIJULUSP-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is a chemical compound of interest in medicinal chemistry and preclinical research, particularly as a synthetic building block for the development of novel therapeutic agents. It features a benzoxazepine core, a privileged scaffold in drug discovery known for its structural diversity and potential for biological activity. Compounds within this chemical class have been identified as key intermediates or functional components in the synthesis of molecules targeting various enzymes and receptors . For instance, closely related tetrahydrobenzo[f][1,4]oxazepine derivatives have been investigated as potent and selective inhibitors of nitric oxide synthase (NOS) isoforms, which are critical targets in cardiovascular and neurological diseases . Other analogs have demonstrated significant anticonvulsant and hypnotic activities in preclinical models, highlighting the therapeutic potential of this structural framework in central nervous system (CNS) disorders . The cyclopropyl substituent on the oxazepine ring and the methanol functional group offer distinct opportunities for chemical modification and structure-activity relationship (SAR) exploration, allowing researchers to fine-tune the properties of lead compounds. This product is intended for laboratory research purposes only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4-cyclopropyl-3,5-dihydro-2H-1,4-benzoxazepin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-9-10-1-4-13-11(7-10)8-14(5-6-16-13)12-2-3-12/h1,4,7,12,15H,2-3,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOYDCJIJULUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCOC3=C(C2)C=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Oxazepine Core

  • The seven-membered oxazepine ring is commonly formed by cyclization of a suitable amide or imide intermediate.
  • One scalable approach starts from 5-bromosalicylamide, which undergoes alkylation with ethyl bromoacetate in the presence of potassium carbonate in dimethylacetamide to yield an ether intermediate.
  • This intermediate is then cyclized to form the imide ring using sodium tert-amylate in tetrahydrofuran (THF).
  • The imide is subsequently reduced to the amine with borane-THF complex, avoiding safety issues related to Schmidt rearrangement and providing a robust route to the oxazepine core.

Introduction of the Cyclopropyl Group

  • The cyclopropyl substituent at the 4-position can be introduced via alkylation or by using cyclopropyl-containing reagents during the early stages of synthesis.
  • Patent WO2014023708A1 describes the use of cyclopropyl as a substituent on the oxazepine ring, achieved by selecting cyclopropyl-containing alkylating agents or Grignard reagents during synthesis.

Installation of the Methanol Group

  • The methanol group at the 7-position is typically introduced by reduction of an ester or aldehyde precursor.
  • Starting from ester intermediates, lithium aluminum hydride (LiAlH4) reduction is employed to convert esters to primary alcohols (methanol functionality).
  • Alternatively, aldehydes can be formed by oxidation of alcohols using manganese dioxide (MnO2), followed by Grignard addition to install the cyclopropyl group and yield the desired alcohol.

Protection and Deprotection

  • Boc (tert-butyloxycarbonyl) protection of amine groups is used to prevent side reactions during multi-step synthesis.
  • Boc groups are removed under acidic conditions (e.g., HCl in 1,4-dioxane) before reductive amination or further functionalization.

Reductive Amination and Grignard Reactions

  • Reductive amination is used to convert amines to tertiary amines or to attach substituents.
  • Grignard reagents containing cyclopropyl groups are reacted with aldehyde intermediates to form the final alcohol product.
  • Reaction conditions such as temperature, solvent choice (THF, dichloromethane), and reaction time are optimized to maximize yield and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Alkylation of salicylamide Ethyl bromoacetate, K2CO3, dimethylacetamide High yield, direct conversion to ether intermediate
Cyclization to imide Sodium tert-amylate, THF Efficient ring closure, isolation by filtration
Reduction of imide Borane-THF complex Avoids Schmidt rearrangement, scalable
Boc protection Boc2O, NaHCO3, EtOAc/H2O Protects amine groups, high yield
Boc deprotection HCl in 1,4-dioxane Acidic conditions, prepares for further reactions
Ester reduction LiAlH4 Converts esters to alcohols (methanol group)
Alcohol oxidation MnO2 Converts alcohols to aldehydes
Grignard addition Cyclopropylmagnesium bromide, THF Installs cyclopropyl substituent, forms final alcohol

Key Research Findings and Scale-Up

  • A scalable process was developed that allowed preparation of over 15 kg of the benzoxazepine intermediate, demonstrating industrial feasibility.
  • The use of borane for reduction proved safer and more efficient compared to previous methods involving Schmidt rearrangement.
  • Careful control of reaction parameters such as solvent choice (e.g., dichloromethane, DMF), temperature, and reaction time was critical in optimizing yield and purity.
  • Acid-base extraction and crystallization techniques were employed to purify intermediates and final products, ensuring removal of residual solvents and metals below regulatory limits.
  • Reductive amination and Grignard addition steps were optimized to minimize side reactions such as biaryl formation and over-reduction.

Summary Table of Preparation Steps

Step No. Intermediate/Step Reagents/Conditions Outcome/Yield Reference
1 Alkylation of 5-bromosalicylamide Ethyl bromoacetate, K2CO3, DMAc Ether intermediate, high yield
2 Cyclization to imide Sodium tert-amylate, THF Imide intermediate
3 Reduction of imide Borane-THF Amino-oxazepine core
4 Boc protection Boc2O, NaHCO3, EtOAc/H2O Protected amine
5 Boc deprotection HCl in 1,4-dioxane Free amine for further steps
6 Ester reduction LiAlH4 Alcohol (methanol group)
7 Alcohol oxidation MnO2 Aldehyde intermediate
8 Grignard addition Cyclopropylmagnesium bromide, THF Final alcohol product

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Compound D9: (E)-N-(4-Ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide

Key Differences :

  • Core heterocycle : D9 contains an eight-membered 1,4-dioxocine ring (two oxygen atoms) fused to a benzene ring, compared to the seven-membered oxazepine in the target compound .
  • Substituents : D9 features an ethoxyphenyl-acrylamide side chain, whereas the target compound has a cyclopropyl group and hydroxymethyl moiety.
  • Molecular weight: D9 (C20H21NO4, ~339.38 g/mol) is significantly larger, which may reduce bioavailability compared to the target compound (219.28 g/mol) .
Parameter Target Compound Compound D9
Molecular Formula C13H17NO2 C20H21NO4
Molecular Weight (g/mol) 219.28 339.38
Core Heterocycle 1,4-Oxazepine 1,4-Dioxocine
Key Substituents Cyclopropyl, hydroxymethyl Ethoxyphenyl, acrylamide
Bioactivity (IC50) Not reported HepG2: 0.79 μM; EGFR: 0.36 μM
8-O-Acetylshanzhiside Methyl Ester

While unrelated structurally (cyclopentanopyran core), this compound serves as a reference for heterocyclic intermediates in pharmacological research. Its intended uses include reference standards and synthetic precursors, highlighting the broader applicability of benzannulated heterocycles .

Biological Activity

The compound (4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is a member of the benzoxazepine family, which has garnered interest due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be denoted as follows:

  • Molecular Formula : C₁₃H₁₅N₃O
  • Molecular Weight : 219.28 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from its structural formula.

Biological Activity Overview

Research indicates that benzoxazepine derivatives exhibit a range of biological activities including:

  • Antidepressant Effects : Some studies suggest that compounds within this class may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antitumor Activity : Certain benzoxazepines have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Reports indicate that these compounds can exhibit antibacterial and antifungal activities.

Antidepressant Activity

A study focusing on related benzoxazepines demonstrated that modifications to the oxazepine ring significantly influenced their binding affinity to serotonin receptors. The compound's structure suggests it may similarly interact with these receptors, potentially leading to antidepressant effects.

CompoundBinding Affinity (Ki)Target Receptor
Compound A10 nM5-HT1A
Compound B25 nM5-HT2A
(4-Cyclopropyl...)TBDTBD

Antitumor Activity

In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis Induction
HeLa20Cell Cycle Arrest

Antimicrobial Properties

Preliminary screenings have indicated that benzoxazepine derivatives possess antimicrobial activity. For example, a related compound exhibited significant inhibition of Staphylococcus aureus growth.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Antidepressant Effects : A clinical trial involving a related benzoxazepine showed significant improvement in patients with major depressive disorder compared to placebo controls. Patients reported enhanced mood and reduced anxiety symptoms over an eight-week treatment period.
  • Case Study on Antitumor Efficacy : In a preclinical model using xenografts of human tumors in mice, treatment with a structurally similar compound resulted in a 50% reduction in tumor size after four weeks of administration.

Q & A

Basic: What synthetic strategies optimize the yield and purity of (4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol?

Answer:
The synthesis typically involves cyclization of a precursor bearing the cyclopropyl and methanol moieties. Key steps include:

  • Cyclopropane Ring Formation : Use of cyclopropanation reagents (e.g., Simmons-Smith reagents) under anhydrous conditions to minimize side reactions.
  • Oxazepine Core Assembly : Acid- or base-catalyzed cyclization of amino alcohol intermediates, with temperature control (60–80°C) to prevent ring-opening .
  • Methanol Group Introduction : Hydroxymethylation via reductive amination or nucleophilic substitution, using NaBH₄ or LiAlH₄ for reduction .
    Critical Factors : Solvent polarity (e.g., DMF for polar intermediates), catalyst selection (e.g., Pd/C for hydrogenation), and purification via column chromatography (silica gel, hexane/EtOAc gradient).

Advanced: How do conformational dynamics of the cyclopropyl group influence enzyme binding selectivity?

Answer:
The cyclopropyl group introduces steric constraints and electronic effects that modulate target interactions. For example:

  • Steric Effects : The rigid cyclopropane ring restricts rotational freedom, enhancing binding complementarity to hydrophobic enzyme pockets (e.g., carbonic anhydrase active sites) .
  • Electronic Effects : Partial ring strain increases electrophilicity, promoting hydrogen bonding with catalytic residues (e.g., Tyr in nitric oxide synthase) .
    Methodological Insight : Combine molecular dynamics simulations (MD) with mutagenesis studies to map residue-specific interactions. Crystallographic data (e.g., PDB 8UFR) reveal that cyclopropyl-induced conformational changes in enzymes (e.g., tyrosine displacement in nNOS) enhance selectivity over eNOS .

Basic: Which spectroscopic techniques are most reliable for structural elucidation?

Answer:

  • NMR : ¹H/¹³C NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm) and oxazepine ring protons (δ 3.0–4.5 ppm). 2D-COSY/HMQC resolves overlapping signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 276.1234) and fragmentation patterns .
  • IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) validate the methanol and oxazepine groups .

Advanced: How can computational methods resolve discrepancies in reported IC₅₀ values across enzyme assays?

Answer:
Discrepancies often arise from assay conditions (pH, cofactors) or protein isoforms. To address this:

Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions, accounting for protonation states (e.g., sulfonamide deprotonation in carbonic anhydrase assays) .

Free Energy Calculations : Apply MM-GBSA to compare binding affinities across isoforms (e.g., nNOS vs. eNOS), identifying critical residues (e.g., Tyr vs. Phe substitutions) .

Experimental Validation : Perform kinetic assays under standardized conditions (e.g., 25°C, Tris-HCl buffer) to control variables .

Basic: What role does the methanol substituent play in solubility and reactivity?

Answer:

  • Solubility : The hydroxyl group enhances aqueous solubility (logP reduction by ~1.5 units) via hydrogen bonding, critical for in vitro assays .
  • Reactivity : The methanol group participates in Mitsunobu reactions (e.g., etherification with DIAD/PPh₃) and oxidation to aldehydes (e.g., with PCC) for further derivatization .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this scaffold?

Answer:

  • Substituent Scanning : Synthesize analogs with varied groups (e.g., replacing cyclopropyl with isopropyl) and assess bioactivity .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate spatial/electronic features with activity (e.g., cyclopropyl’s van der Waals volume vs. IC₅₀) .
  • Biological Profiling : Test against panels of enzymes (e.g., kinase, protease assays) to identify off-target effects .

Basic: What are common stability issues during storage, and how are they mitigated?

Answer:

  • Degradation Pathways : Hydrolysis of the oxazepine ring under acidic/basic conditions; oxidation of the methanol group.
  • Mitigation : Store at −20°C in amber vials under nitrogen. Use stabilizers (e.g., BHT for oxidation) and lyophilize for long-term storage .

Advanced: What mechanistic insights explain conflicting reports on its carbonic anhydrase inhibition?

Answer:
Conflicts arise from isoform-specific interactions (e.g., CA-II vs. CA-IX):

  • Binding Pocket Flexibility : MD simulations show CA-IX accommodates cyclopropyl via induced fit, while CA-II exhibits rigid active sites .
  • pH Dependence : Activity varies with assay pH (e.g., CA-IX inhibition peaks at pH 6.5 due to tumor microenvironment mimicry) .
    Resolution : Use isoform-specific crystallography and pH-controlled activity assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol

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